1-(4-Methoxy-3,5-dimethylphenyl)but-3-en-1-ol
Description
1-(4-Methoxy-3,5-dimethylphenyl)but-3-en-1-ol is a tertiary alcohol featuring a substituted aromatic ring (4-methoxy-3,5-dimethylphenyl) attached to a butenol chain. This compound’s structure combines steric bulk from the dimethyl groups, electronic modulation via the methoxy group, and reactivity from the conjugated alkene.
Properties
IUPAC Name |
1-(4-methoxy-3,5-dimethylphenyl)but-3-en-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-5-6-12(14)11-7-9(2)13(15-4)10(3)8-11/h5,7-8,12,14H,1,6H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLNUTKTMGEDQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)C(CC=C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001216404 | |
| Record name | 4-Methoxy-3,5-dimethyl-α-2-propen-1-ylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001216404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
842123-76-6 | |
| Record name | 4-Methoxy-3,5-dimethyl-α-2-propen-1-ylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=842123-76-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-3,5-dimethyl-α-2-propen-1-ylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001216404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxy-3,5-dimethylphenyl)but-3-en-1-ol typically involves the reaction of 4-methoxybenzaldehyde with appropriate reagents to introduce the butenol side chain. One common method involves the use of a Grignard reagent, such as but-3-en-1-ylmagnesium bromide, which reacts with 4-methoxybenzaldehyde under controlled conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxy-3,5-dimethylphenyl)but-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the butenol side chain can be reduced to form a saturated alcohol.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in an appropriate solvent.
Major Products:
Oxidation: Formation of 1-(4-methoxy-3,5-dimethylphenyl)but-3-en-1-one.
Reduction: Formation of 1-(4-methoxy-3,5-dimethylphenyl)butan-1-ol.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Methoxy-3,5-dimethylphenyl)but-3-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Methoxy-3,5-dimethylphenyl)but-3-en-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups on the phenyl ring can influence the compound’s binding affinity and selectivity. The butenol side chain may also play a role in its biological activity by interacting with hydrophobic regions of target molecules.
Comparison with Similar Compounds
Tris(4-Methoxy-3,5-dimethylphenyl)phosphine (CAS 121898-64-4)
Structure : A triarylphosphine ligand with three 4-methoxy-3,5-dimethylphenyl groups attached to a phosphorus atom .
Key Comparisons :
- Steric and Electronic Effects : The 4-methoxy-3,5-dimethylphenyl group provides significant steric hindrance and electron-donating properties, making this phosphine a robust ligand in transition-metal catalysis. Similar substituents in the target compound may influence reactivity in metal-mediated reactions.
- Applications: Widely used in cross-coupling reactions (e.g., Sonogashira, Suzuki-Miyaura) due to its ability to stabilize metal centers.
- Synthetic Relevance : Both compounds likely share synthetic intermediates (e.g., methoxy-dimethylphenyl boronic acids), as seen in ’s use of arylboronic acids in cross-coupling .
Phenol,4-(3,5-dimethylphenoxy)- (CAS 100886-05-3)
Structure: A phenolic ether with a 3,5-dimethylphenoxy substituent . Key Comparisons:
- Substituent Effects: The methoxy and dimethyl groups in both compounds enhance solubility in organic solvents and modulate electronic properties. However, the phenolic hydroxyl group in this analog introduces acidity (pKa ~10), absent in the target compound’s alcohol.
- Applications: Phenolic ethers are common in polymer chemistry and surfactant design. The target compound’s conjugated alkene could enable photochemical or polymerization applications.
Quinazoline Derivatives (e.g., Compounds 5h, 6a, 6b in )
Structure : Quinazoline cores with alkynyl or aryl substituents .
Key Comparisons :
- The butenol chain may serve as a precursor for further derivatization (e.g., epoxidation).
- Physicochemical Properties : Melting points (e.g., 163–183°C for 5h and 6a) suggest high crystallinity, likely shared by the target compound due to its rigid aromatic system .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Steric vs. Electronic Effects: The 4-methoxy-3,5-dimethylphenyl group in all compared compounds enhances steric bulk, which could stabilize transition states in catalytic cycles (e.g., phosphine ligands) or hinder undesired side reactions in the target butenol.
- Synthetic Pathways: highlights Sonogashira and Suzuki-Miyaura couplings for aryl-functionalized compounds . The target compound may be synthesized similarly using methoxy-dimethylphenyl boronic acids.
- Functional Group Interplay: The butenol’s hydroxyl and alkene groups offer dual reactivity (e.g., hydrogen bonding and conjugate addition), distinguishing it from phosphines or phenolic ethers.
Biological Activity
1-(4-Methoxy-3,5-dimethylphenyl)but-3-en-1-ol is a compound of significant interest in biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including antimicrobial and anti-inflammatory properties, along with case studies and detailed research findings.
Chemical Structure and Properties
The compound features a phenolic structure with methoxy and dimethyl substituents, which enhance its chemical reactivity and biological activity. The presence of the butenol side chain allows for interactions with various biological targets.
The mechanism of action involves the interaction of this compound with specific molecular targets such as enzymes or receptors. The methoxy and methyl groups contribute to the compound's binding affinity and selectivity, while the butenol moiety may interact with hydrophobic regions of target molecules.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity. A study exploring various derivatives found that compounds similar to this one showed significant inhibitory effects against pathogens, including bacteria and fungi. For instance, derivatives demonstrated minimum inhibitory concentrations (MICs) that suggest potential use in treating infections caused by resistant strains.
Anti-inflammatory Effects
In addition to antimicrobial properties, the compound has been investigated for its anti-inflammatory effects. It has been shown to modulate pathways involved in inflammation, potentially leading to therapeutic applications in inflammatory diseases. The structural features of the compound allow it to inhibit pro-inflammatory cytokines, making it a candidate for further development in anti-inflammatory therapies.
Study on Melanogenesis Enhancement
A related compound, (E)-4-(3,4-Dimethoxyphenyl)but-3-en-1-ol, was shown to enhance melanogenesis in B16F10 cells and human primary melanocytes. This suggests that compounds with similar structures may be effective in treating hypopigmentation disorders by promoting melanin synthesis through specific signaling pathways .
Anticancer Activity
Research into related compounds has highlighted their potential anticancer activities. For example, studies have demonstrated that certain derivatives can inhibit the growth of various cancer cell lines at micromolar concentrations. These findings indicate that this compound could possess similar anticancer properties, warranting further investigation .
Comparative Analysis with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 1-(4-Methoxyphenyl)but-3-en-1-ol | Lacks additional methyl groups | Limited compared to target compound |
| 1-(3,5-Dimethylphenyl)but-3-en-1-ol | Lacks methoxy group | Reduced efficacy |
| 1-(4-Methoxy-3,5-dimethylphenyl)butan-1-ol | Saturated version | Potentially lower reactivity |
The comparative analysis shows that the unique combination of functional groups in this compound significantly influences its biological activity compared to similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
